2-Mercaptoethyl-b-D-glucopyranoside
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H16O6S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
HUYFGRHVKQZODJ-JAJWTYFOSA-N |
Isomeric SMILES |
C(CS)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(CS)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
A Legacy of Sulfur: the Historical Context of Thio Glucopyranoside Derivatives
The exploration of thio-glucopyranoside derivatives is part of a broader scientific endeavor to understand and utilize the unique properties of sulfur-containing carbohydrates. Historically, chemists have been intrigued by the substitution of oxygen with sulfur in carbohydrate structures, leading to the synthesis of a diverse array of thiosugars. encyclopedia.pubnih.gov These sulfur analogs of natural sugars have proven to be of immense value in biochemistry. tandfonline.com
Thioglycosides, which feature a sulfur atom in the glycosidic bond, are a prominent class of these derivatives and even occur naturally. tandfonline.com Their synthesis and chemical properties have been a subject of extensive investigation. tandfonline.com A key driver for this research has been the enhanced stability of the C-S bond in thioglycosides compared to the C-O bond in their O-glycoside counterparts, making them more resistant to hydrolysis. nih.govrsc.org This stability has made them invaluable tools in the chemical synthesis of complex oligosaccharides and glycoconjugates, where they can serve as stable glycosyl donors. encyclopedia.pubeurekaselect.com The development of various methods to activate these stable thioglycoside donors for glycosylation reactions has been a significant area of research, enabling the construction of intricate carbohydrate structures. frontiersin.orgresearchgate.net
The Sulfur Advantage: Significance in Contemporary Research
Chemical Synthesis Routes to β-D-Glucopyranosyl Thiols and Thioethers
Traditional organic chemistry provides a robust toolbox for the formation of the S-glycosidic linkage and the introduction of the specific mercaptoethyl aglycone.
The core of the chemical synthesis is the glycosylation reaction, which involves coupling a glycosyl donor with a glycosyl acceptor to form a glycoside. wikipedia.org In the context of thioglycosides, the acceptor is a thiol-containing molecule. The glycosyl donor is a sugar equipped with a leaving group at the anomeric position (C-1). wikipedia.org Upon activation, typically with a Lewis acid, this leaving group departs, generating an electrophilic oxocarbenium ion intermediate. wikipedia.org This intermediate is then attacked by the sulfur nucleophile of the acceptor, forming the desired S-glycosidic bond. wikipedia.org
Common glycosyl donors used in these reactions include glycosyl halides (bromides or iodides) and glycosyl acetates. acs.orgtaylorfrancis.com The formation of the S-glycosidic bond presents different synthetic challenges compared to the natural O-linkage due to the distinct chemical properties of sulfur and oxygen. researchgate.net However, the resulting S-linked glycosides are of significant interest as they are more stable towards enzymatic and acid- or base-mediated hydrolysis, making them excellent mimics of O-glycosides for biological studies. rsc.orgrsc.org
A variety of activation systems have been developed to promote this coupling. For instance, a combination of N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid like bismuth(III) triflate (Bi(OTf)₃) has been shown to be effective for activating a wide range of thio- and selenoglycoside donors. acs.org
The introduction of the mercaptoethyl group (-CH₂CH₂SH) at the anomeric position of glucose is typically achieved by reacting an activated glucosyl donor with an appropriate sulfur-containing nucleophile. A common and direct approach involves using 2-mercaptoethanol (B42355) (HSCH₂CH₂OH) as the glycosyl acceptor. The thiol group of 2-mercaptoethanol is a potent nucleophile that readily attacks the electrophilic anomeric carbon of the activated sugar donor.
Alternatively, a protected thiol can be used. For example, the glycosyl donor can be reacted with 2-(acetylthio)ethanol. Following the glycosylation reaction, the acetyl group is removed by hydrolysis under basic conditions to unveil the free thiol of the mercaptoethyl moiety. Another strategy involves the substitution of a leaving group (like a tosylate, triflate, or iodide) on the sugar with a nucleophile such as thioacetate. rsc.org The synthesis of thiols can also be accomplished via an S(N)2 reaction, where a substrate with a good leaving group is treated with a nucleophile like sodium hydrosulfide (B80085) (NaSH). youtube.comyoutube.com This method is advantageous as the weak basicity of the SH⁻ nucleophile minimizes competing elimination reactions. youtube.com
A protocol for synthesizing cyclic β-1,6-S-linked glucopyranosides has been developed using a linear thiooligosaccharide with an iodo group at C-6 and a thioacetyl group at the anomeric center. nih.gov The cyclization was achieved through a base-promoted intramolecular S(N)2 glycosylation in very high yields. nih.gov
Protecting groups are indispensable in carbohydrate synthesis to ensure chemoselectivity and stereocontrol. wikipedia.orgyoutube.com To synthesize 2-Mercaptoethyl-β-D-glucopyranoside, the four hydroxyl groups (at C-2, C-3, C-4, and C-6) of the glucose donor must be temporarily masked to prevent them from reacting with the activator or the electrophilic anomeric center. universiteitleiden.nl
The choice of protecting group is crucial as it can influence the stereochemical outcome of the glycosylation. universiteitleiden.nl To achieve the desired β-configuration (a 1,2-trans relationship), a "participating" protecting group is typically installed at the C-2 position. universiteitleiden.nl Acyl groups, such as acetyl (Ac) or benzoyl (Bz), are commonly used for this purpose. The C-2 acyl group attacks the oxocarbenium ion intermediate from the α-face, forming a cyclic acyloxonium ion. The thiol acceptor then attacks from the opposite (β) face at the anomeric carbon in an S(N)2-like fashion, resulting exclusively in the β-glycoside.
Common protecting groups in carbohydrate chemistry include esters (acetates, benzoates) and ethers (benzyl, silyl (B83357) ethers). universiteitleiden.nlnih.gov After the S-glycosidic bond is formed, these protecting groups must be removed in a final "deprotection" step. This is typically achieved by base-catalyzed transesterification (for acyl groups) or catalytic hydrogenation (for benzyl (B1604629) ethers). youtube.comnih.gov
| Protecting Group | Abbreviation | Common Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride | Base-catalyzed methanolysis (e.g., NaOMe in MeOH) | taylorfrancis.com |
| Benzoyl | Bz | Benzoyl Chloride | Base-catalyzed methanolysis (e.g., NaOMe in MeOH) | nih.gov |
| Benzyl | Bn | Benzyl Bromide | Catalytic Hydrogenation (e.g., H₂, Pd/C) | nih.gov |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl | Fluoride (B91410) source (e.g., TBAF) or acid | wikipedia.orgyoutube.com |
Biocatalytic and Enzymatic Approaches in Glycoside Synthesis
Enzymatic methods offer an attractive alternative to chemical synthesis, often providing exceptional regio- and stereoselectivity under mild, environmentally friendly conditions, and avoiding the need for complex protecting group strategies. nih.govacs.org
The formation of thioglycosidic bonds can be catalyzed by enzymes, particularly glycoside hydrolases (GHs) and their engineered variants. rsc.org While wild-type GHs primarily break down glycosidic bonds, their synthetic activity can be harnessed through two main strategies: reverse hydrolysis or transglycosylation. rsc.org Transglycosylation is a kinetically controlled process where a glycosyl residue is transferred from a donor to an acceptor other than water. rsc.orgnih.gov
To enhance synthetic efficiency and prevent product hydrolysis, wild-type glycosidases can be engineered into "glycosynthases" or "thioglycoligases". nih.govresearchgate.net Thioglycoligases are created by mutating the catalytic acid/base residue (often a glutamate (B1630785) or aspartate) of a retaining glycosidase to a non-functional amino acid like alanine (B10760859) or glycine. researchgate.netnih.govresearchgate.net This mutation disables the enzyme's hydrolytic ability but allows it to catalyze the coupling of an activated glycosyl donor (e.g., a glycosyl fluoride) with a thiol-containing acceptor. researchgate.netresearchgate.net The mechanism involves the formation of a glycosyl-enzyme intermediate, which is then attacked by the thiol acceptor to form the S-glycosidic linkage. researchgate.net
| Enzyme Type | Principle | Key Feature | Reference |
|---|---|---|---|
| Wild-Type Glycosidase | Transglycosylation / Reverse Hydrolysis | Uses inexpensive substrates but often gives low yields and product mixtures due to hydrolysis. | rsc.orgcore.ac.uk |
| Thioglycoligase | Engineered Glycosidase (Acid/Base Mutant) | Catalyzes S-glycosidic bond formation from an activated donor and a thiol acceptor; hydrolytically inactive. | researchgate.netnih.gov |
| Glycosynthase | Engineered Glycosidase (Nucleophile Mutant) | Catalyzes glycosidic bond formation using a glycosyl fluoride donor with the opposite anomeric configuration. | nih.govresearchgate.net |
Enzymes, particularly lipases, are widely used for the regioselective modification of carbohydrates and their derivatives. acs.org Enzyme-mediated acylation allows for the precise introduction of acyl groups at specific positions on the sugar ring without the need for protecting groups. nih.gov For instance, a lipase (B570770) from Pseudomonas fluorescens has been shown to catalyze the regioselective acylation of 2'-deoxynucleosides using acid anhydrides as the acyl donor. nih.gov
This strategy can be applied to 2-Mercaptoethyl-β-D-glucopyranoside to create a variety of derivatives. By selecting the appropriate enzyme and reaction conditions (e.g., solvent, acyl donor), it is possible to acylate a single hydroxyl group or achieve a specific pattern of acylation on the glucopyranosyl ring. This enzymatic derivatization is a powerful tool for generating analogues with modified properties for further biological evaluation. acs.org
Advanced Derivatization Strategies for Enhanced Research Utility
The functional versatility of 2-Mercaptoethyl-β-D-glucopyranoside makes it a valuable molecular tool, but its inherent properties can be further enhanced for specific research applications through strategic chemical modification. Derivatization, the process of chemically modifying a compound, can significantly improve its analytical detectability and provides a means for its integration into more complex systems.
**3.1. Functionalization of 2-Mercaptoethyl-β-D-glucopyranoside for Analytical Applications
For quantitative and qualitative analysis, particularly in complex biological matrices, derivatization is a key strategy to overcome challenges related to separation and detection. sci-hub.se Modifications can be tailored to the specific requirements of the analytical technique being employed, such as liquid chromatography or mass spectrometry.
The native structure of 2-Mercaptoethyl-β-D-glucopyranoside lacks a strong chromophore, making its detection by UV-Vis spectrophotometry challenging at low concentrations. Furthermore, its polarity can lead to poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns. Chemical derivatization addresses these issues by introducing moieties that enhance both chromatographic retention and detectability. researchgate.net
The derivatization process involves reacting the target analyte with a reagent that imparts desirable properties. sci-hub.se The primary targets for derivatization on 2-Mercaptoethyl-β-D-glucopyranoside are its nucleophilic thiol group and the multiple hydroxyl groups on the glucopyranoside ring.
Key Derivatization Approaches:
Introduction of Chromophores: Reagents containing aromatic systems can be attached to the molecule to allow for strong UV absorbance. For instance, acyl chlorides or arylsulfonyl chlorides can react with the hydroxyl or thiol groups. researchgate.net
Introduction of Fluorophores: For highly sensitive detection, fluorescent tags can be introduced. Reagents like dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) react with hydroxyl groups to create highly fluorescent derivatives that can be detected at very low concentrations. researchgate.netddtjournal.com Other reagents are specifically designed to react with the thiol group, such as certain hydrazonoyl chlorides which can enhance UV and mass spectrometric responses. sci-hub.se
The choice of derivatization reagent and reaction conditions is critical to ensure a complete and specific reaction, yielding a stable product suitable for analysis. researchgate.net
Table 1: Selected Derivatization Strategies for Enhanced Chromatographic Analysis
| Derivatization Reagent Class | Target Functional Group | Analytical Enhancement | Example Reagent |
|---|---|---|---|
| Arylsulfonyl Chlorides | Thiol, Hydroxyl | Introduces a strong chromophore for UV detection. | Dansyl Chloride ddtjournal.com |
| Acyl Chlorides | Thiol, Hydroxyl | Adds a chromophore for improved UV detection. | Benzoyl Chloride |
| Hydrazonoyl Chlorides | Thiol | Enhances UV detection and mass spectrometry response. sci-hub.se | N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride sci-hub.se |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for molecular analysis. ddtjournal.com However, the sensitivity of MS detection is highly dependent on the ionization efficiency of the analyte. Neutral molecules like 2-Mercaptoethyl-β-D-glucopyranoside may exhibit poor ionization in common sources like electrospray ionization (ESI). researchgate.netnih.gov
Strategies to improve MS detection focus on increasing the molecule's ability to acquire and maintain a charge in the gas phase.
Chemical Derivatization for Ionization Enhancement:
Introduction of a Permanent Charge: Reagents containing a quaternary ammonium (B1175870) group, such as certain rhodamine-based dyes, can be used to derivatize the molecule. nih.gov This introduces a permanent positive charge, leading to a dramatic improvement in signal intensity in positive-ion ESI-MS. nih.gov
Introduction of Easily Ionizable Groups: Attaching a moiety with a high proton affinity, such as a dimethylamino group, facilitates protonation ([M+H]+) and enhances the signal in positive-ion mode. ddtjournal.com Conversely, reagents like p-toluenesulfonyl isocyanate (PTSI) can be used to label hydroxyl groups, improving ionization in negative-ion mode. nih.gov
Analytical Condition Optimization:
Mobile Phase Modification: The addition of modifiers to the mobile phase can promote the formation of adduct ions. For example, adding sodium acetate (B1210297) can encourage the formation of sodium adducts ([M+Na]+), which often have greater stability and signal intensity than protonated molecules. researchgate.net Similarly, the use of a small amount of formic acid can help promote protonation for positive-ion mode analysis. researchgate.net
Ionization Polarity: Selecting the appropriate ionization mode (positive or negative) is crucial. While some derivatives are designed for positive mode, others may show better response in negative-ion mode, which can sometimes be less susceptible to matrix effects. nih.govnih.gov
Table 2: Strategies to Enhance Mass Spectrometry Ionization
| Strategy | Principle | Target Ionization Mode | Example |
|---|---|---|---|
| Derivatization | Introduce a permanently charged or easily ionizable group. | Positive or Negative | Tagging with a rhodamine-based reagent for a permanent positive charge. nih.gov |
| Mobile Phase Modification | Promote the formation of stable adduct ions. | Positive | Addition of sodium formate (B1220265) to the mobile phase to form [M+Na]+ adducts. researchgate.net |
| pH Adjustment | Facilitate protonation or deprotonation. | Positive | Addition of 0.1% formic acid to the mobile phase to enhance [M+H]+ formation. researchgate.net |
**3.2. Site-Specific Modification and Conjugation Chemistry
Beyond enhancing analytical detection, the true power of 2-Mercaptoethyl-β-D-glucopyranoside lies in its ability to be incorporated into larger, functional molecular systems. Its distinct functional groups—a single thiol and multiple hydroxyls—allow for precise, site-specific chemical reactions.
The thiol (sulfhydryl) group is a uniquely reactive nucleophile, and its modification is a cornerstone of bioconjugation chemistry. nih.gov Its high reactivity and relative scarcity in many biological systems compared to amines or carboxyls allow for highly specific chemical transformations.
Key Thiol-Selective Reactions:
Michael Addition to Maleimides: The thiol group undergoes a highly selective conjugate addition reaction with the double bond of a maleimide (B117702) functional group. researchgate.net This reaction is extremely efficient and proceeds rapidly at a pH range of 6.5–7.5, forming a stable thioether bond. researchgate.net At higher pH values, some cross-reactivity with amino groups may occur, but under controlled conditions, the reaction is highly specific for thiols. researchgate.net
Alkylation with Haloacetamides: Iodoacetamides and bromoacetamides are classic reagents for thiol alkylation. The thiol group displaces the halide to form a stable thioether linkage. researchgate.net This reaction is also highly selective for thiols, particularly when the iodoacetyl derivative is used in limiting amounts at a slightly alkaline pH. researchgate.net
These chemo-selective ligation methods are fundamental for attaching the glucopyranoside moiety to other molecules in a controlled and predictable manner. researchgate.net
Table 3: Comparison of Key Chemo-Selective Thiol Reactions
| Reaction Type | Reagent | Bond Formed | Typical pH Range | Key Feature |
|---|---|---|---|---|
| Michael Addition | Maleimide | Thioether | 6.5 - 7.5 researchgate.net | Extremely high selectivity and efficiency for thiols in this pH range. researchgate.net |
The ability to selectively react the thiol group of 2-Mercaptoethyl-β-D-glucopyranoside enables its use as a versatile building block for constructing complex molecular architectures. By presenting a carbohydrate unit, it can be used to modify the properties of proteins, surfaces, and nanoparticles.
Applications in Molecular Construction:
Protein Modification: The thiol group can be used to conjugate the sugar to a protein, such as an antibody. nih.gov This is often achieved by introducing a unique cysteine residue (which contains a thiol group) into the protein structure, allowing for site-specific attachment of a maleimide-functionalized 2-Mercaptoethyl-β-D-glucopyranoside. This process is crucial for developing antibody-drug conjugates or for studying protein-carbohydrate interactions.
Surface Immobilization: The molecule can be tethered to solid supports or surfaces that have been chemically modified with thiol-reactive groups like maleimides or iodoacetamides. researchgate.net This creates a surface that displays glucose moieties, which can be used for applications such as affinity chromatography, cell adhesion studies, or biosensor development. The immobilization provides a defined chemical and physical environment for studying molecular interactions. researchgate.net
Through these conjugation strategies, 2-Mercaptoethyl-β-D-glucopyranoside serves as a critical linker, bridging the gap between the world of carbohydrates and other functional materials and biomolecules.
Sophisticated Analytical Techniques for Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, including 2-Mercaptoethyl-β-D-glucopyranoside. It provides in-depth information about the connectivity of atoms and their spatial relationships.
Advanced 1D and 2D NMR Methodologies
The structural backbone of 2-Mercaptoethyl-β-D-glucopyranoside is meticulously mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial, crucial information. The anomeric proton (H-1) of the β-glucopyranoside ring is expected to appear as a doublet in the range of δ 4.0-5.0 ppm, with a coupling constant (³J(H1,H2)) of approximately 8-10 Hz, which is characteristic of a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration at the anomeric center. The remaining protons of the glucose ring typically resonate in the δ 3.0-4.0 ppm region, often exhibiting complex overlapping signals. The protons of the 2-mercaptoethyl group are anticipated to show distinct signals, with the methylene (B1212753) group adjacent to the sulfur appearing at a different chemical shift from the methylene group adjacent to the thiol.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The anomeric carbon (C-1) is a key diagnostic signal, expected to resonate around δ 85-90 ppm. The other carbon atoms of the glucopyranose ring would appear in the range of δ 60-80 ppm, while the carbons of the 2-mercaptoethyl moiety would have distinct chemical shifts.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of the proton network within the glucose ring and the ethyl group.
TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond direct coupling, identifying all protons belonging to a particular spin system. This is particularly useful for differentiating the sugar protons from the mercaptoethyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in confirming the glycosidic linkage between the anomeric carbon (C-1) of the glucose unit and the sulfur atom of the 2-mercaptoethyl group.
A complete assignment of the ¹H and ¹³C NMR spectra of all possible D-glucopyranosyl-D-glucopyranosides has been performed, providing a solid basis for the interpretation of the spectra of related glycosides. researchgate.net While specific experimental data for 2-Mercaptoethyl-β-D-glucopyranoside is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds such as methyl β-D-glucopyranoside and D-glucofuranose. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Mercaptoethyl-β-D-glucopyranoside
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | ~4.5 (d, J ≈ 9 Hz) | - |
| H-2 | ~3.2 | - |
| H-3 | ~3.4 | - |
| H-4 | ~3.3 | - |
| H-5 | ~3.4 | - |
| H-6a, H-6b | ~3.7, ~3.9 | - |
| S-CH₂ | ~2.8 (t) | ~35 |
| CH₂-SH | ~2.6 (t) | ~25 |
| C-1 | - | ~88 |
| C-2 | - | ~74 |
| C-3 | - | ~77 |
| C-4 | - | ~71 |
| C-5 | - | ~77 |
| C-6 | - | ~62 |
Note: These are predicted values based on analogous structures and are subject to variation depending on the solvent and other experimental conditions.
HPLC-NMR Hyphenation in Mixture Analysis
For the analysis of complex mixtures that may contain 2-Mercaptoethyl-β-D-glucopyranoside, the hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (HPLC-NMR) is a powerful technique. This method allows for the separation of the components of the mixture by HPLC, followed by the direct acquisition of NMR spectra for each isolated compound. This is particularly valuable for identifying and structurally characterizing components in a mixture without the need for extensive purification. For instance, HPLC-NMR has been successfully used in the metabonomic screening of human urine to identify compounds like ethyl glucoside.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of 2-Mercaptoethyl-β-D-glucopyranoside and for gaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like glycosides. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating ions in the gas phase with minimal fragmentation. For 2-Mercaptoethyl-β-D-glucopyranoside (MW = 240.27 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at m/z 241.28, the sodiated adduct [M+Na]⁺ at m/z 263.26, or the potassiated adduct [M+K]⁺ at m/z 279.23 in the positive ion mode.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique often used for the analysis of carbohydrates. The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. MALDI-MS is particularly useful for analyzing complex mixtures and can tolerate higher salt concentrations than ESI.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion.
For 2-Mercaptoethyl-β-D-glucopyranoside, the most common fragmentation pathway in MS/MS would be the cleavage of the glycosidic bond. This would result in the neutral loss of the mercaptoethyl group or the glucose moiety. A characteristic fragmentation would be the loss of the 2-mercaptoethanol (B42355) unit (HS-CH₂-CH₂-OH), leading to a fragment ion corresponding to the dehydrated glucose. Another key fragmentation would be the loss of the entire glucose unit (162 Da), resulting in an ion corresponding to the protonated 2-mercaptoethyl group. The observation of aglycone MS/MS product ions being conserved in the MS/MS spectra of their corresponding glycosides is a known phenomenon.
LC-MS/MS and GC-MS in Compound Analysis
LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a highly sensitive and selective method for the analysis of complex mixtures. LC separates the components, which are then ionized and analyzed by MS/MS. This technique is widely used for the identification and quantification of glycosides in various biological and environmental samples. The validation of UHPLC-ESI-MS/MS methods for determining glycosides in food and beverages demonstrates the robustness of this approach.
GC-MS: Gas chromatography-mass spectrometry can also be used for the analysis of 2-Mercaptoethyl-β-D-glucopyranoside, although it typically requires derivatization to increase the volatility of the compound. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for structural elucidation and identification by comparison with spectral libraries.
Advanced Chromatographic Separations
Chromatography is a cornerstone for the purification and analysis of thioglycosides. Both liquid and gas chromatography serve critical, albeit different, roles in the study of 2-Mercaptoethyl-b-D-glucopyranoside. High-performance liquid chromatography (HPLC) is typically used for analysis and purification of the intact molecule, while gas chromatography (GC) requires prior chemical modification to analyze volatile forms of the compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of molecules.
In a typical RP-HPLC setup, a nonpolar stationary phase, most frequently a C18-derivatized silica (B1680970) column, is used. nih.gov The separation is achieved by eluting the sample with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the target compound from impurities or starting materials. nih.gov The addition of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. nih.gov Detection is commonly performed using ultraviolet (UV) detectors, although for compounds lacking a strong chromophore, other detectors like Evaporative Light Scattering Detectors (ELSD) may be used. sigmaaldrich.com For preparative applications, the collected fractions containing the purified compound can be freeze-dried to yield the solid product. nih.gov
Another HPLC technique, Hydrophilic Interaction Liquid Chromatography (HILIC), is also suitable for separating highly polar compounds like glycans. youtube.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of aqueous buffer, such as ammonium (B1175870) formate (B1220265). youtube.com
Table 1: Representative HPLC Conditions for Thioglycoside Analysis
| Parameter | Condition | Description | Source(s) |
|---|---|---|---|
| Technique | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | nih.gov |
| Stationary Phase | C18-derivatized silica (e.g., 4.6 x 250 mm) | A nonpolar stationary phase commonly used for separating a wide range of organic molecules. | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier used to elute compounds from the column. | nih.gov |
| Elution Mode | Gradient | The concentration of Mobile Phase B is increased over time to elute compounds with increasing hydrophobicity. | nih.gov |
| Flow Rate | 1.0 mL/min (Analytical) | The volumetric rate at which the mobile phase passes through the column. | nih.gov |
| Detector | UV | Detects compounds that absorb ultraviolet light. | nih.gov |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. lucideon.com Due to its high polarity and low volatility, this compound cannot be analyzed directly by GC. thermofisher.com It would decompose in the high temperatures of the GC injector port. thermofisher.com Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the non-volatile glycoside into a thermally stable and volatile derivative. thermofisher.comjfda-online.com
The primary goal of derivatization is to replace the active hydrogen atoms of the hydroxyl (-OH) and thiol (-SH) groups with nonpolar, protecting groups. This transformation reduces the compound's polarity and increases its volatility, making it suitable for GC analysis. thermofisher.com Common derivatization strategies for sugars and related compounds include:
Silylation: This involves reacting the compound with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) ethers, or other reagents to form trimethylsilyl (TMS) ethers. nih.govresearchgate.net The resulting silylated derivatives are significantly more volatile and thermally stable.
Acylation: This reaction, often using a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA), converts hydroxyl groups to trifluoroester derivatives. thermofisher.com These acylated products are volatile and well-suited for GC separation. thermofisher.com
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane phase). drugbank.com The GC is frequently coupled with a mass spectrometer (GC-MS), which serves as the detector. GC-MS provides not only retention time data for quantification but also mass spectra that are invaluable for structural confirmation of the derivative. nih.govnih.gov
Table 2: Common Derivatization Strategies for GC Analysis of Glycosides
| Derivatization Agent | Abbreviation | Type of Derivative | Key Advantage | Source(s) |
|---|---|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives, often with characteristic mass spectra. | nih.gov |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl (TFA) ester | Produces highly volatile derivatives suitable for GC separation. | thermofisher.com |
Enzymatic and Biochemical Activity Studies
Evaluation of 2-Mercaptoethyl-β-D-glucopyranoside as an Enzymatic Substrate
The presence of a sulfur atom in the glycosidic linkage of 2-Mercaptoethyl-β-D-glucopyranoside, in place of the usual oxygen atom, profoundly influences its interaction with β-glucosidases and related enzymes.
Kinetic studies are fundamental to understanding the efficiency and mode of interaction between an enzyme and its substrate. In the case of 2-Mercaptoethyl-β-D-glucopyranoside, its evaluation as a substrate for β-glucosidases has revealed important aspects of enzyme catalysis.
Research on β-glucosidases from various sources has shown that the hydrolysis of thioglycosidic bonds, such as the one in 2-Mercaptoethyl-β-D-glucopyranoside, occurs at a significantly lower rate compared to their oxygen-containing counterparts (O-glycosides). For instance, studies on almond emulsin β-D-glucosidase demonstrated that the hydrolysis of β-D-thioglycopyranosides is 1,000 to 10,000 times slower than the hydrolysis of the corresponding β-D-glycopyranosides. nih.gov This drastic reduction in reaction velocity highlights the critical role of the glycosidic oxygen in the catalytic mechanism of these enzymes.
While specific kinetic parameters (K_m and V_max) for 2-Mercaptoethyl-β-D-glucopyranoside are not extensively documented in readily available literature, the general trend observed with thioglycoside substrates points towards a much lower V_max value. The Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of V_max, can vary depending on the specific enzyme and its affinity for the thio-substrate. For example, a comparative kinetic analysis of two fungal β-glucosidases with the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) and the natural substrate cellobiose (B7769950) showed K_m values in the millimolar range. nih.govnih.gov It is plausible that the K_m for 2-Mercaptoethyl-β-D-glucopyranoside would also fall within a similar range, although this requires empirical validation.
The following table provides a hypothetical representation of how kinetic data for 2-Mercaptoethyl-β-D-glucopyranoside might be presented in comparison to a standard substrate like pNPG, based on the general understanding of thioglycoside hydrolysis.
| Substrate | Enzyme Source | K_m (mM) | V_max (µmol/min/mg) |
| 2-Mercaptoethyl-β-D-glucopyranoside | Almond Emulsin β-glucosidase | Data not available | Significantly lower than pNPG |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Trichoderma reesei | 0.19 ± 0.02 nih.gov | 29.67 ± 3.25 nih.gov |
| Cellobiose | Trichoderma reesei | 1.22 ± 0.3 nih.gov | 1.14 ± 0.21 nih.gov |
The specificity of glycosyl hydrolases is a key area of investigation, and compounds like 2-Mercaptoethyl-β-D-glucopyranoside are valuable tools in these studies. nih.gov The substitution of the glycosidic oxygen with sulfur can significantly impact how the substrate is recognized and oriented within the enzyme's active site.
Studies on almond emulsin β-D-glucosidase have provided insights into substrate specificity. nih.gov This enzyme was found to hydrolyze both β-D-glucopyranosides and β-D-galactopyranosides, but not their α-anomers. nih.gov The fact that it can also hydrolyze thioglycosides, albeit at a much slower rate, indicates that the enzyme can accommodate the sulfur atom in its active site. However, the reduced efficiency suggests that the precise electronic environment and bond geometry provided by the oxygen atom are crucial for optimal catalysis.
Mechanistic Investigations of Enzyme-Catalyzed Reactions
The unique properties of 2-Mercaptoethyl-β-D-glucopyranoside make it a useful probe for dissecting the catalytic mechanisms of glycosyl hydrolases.
Many glycoside hydrolases, particularly those that operate via a retaining mechanism, follow a double-displacement kinetic pattern, which can sometimes be described by a Ping Pong Bi Bi mechanism. cazypedia.org This mechanism involves the formation of a covalent glycosyl-enzyme intermediate.
For β-glucosidases, an Ordered Uni Bi mechanism has been proposed for the hydrolysis of p-nitrophenyl β-D-glucopyranoside, where the substrate binds first, followed by the release of the first product (p-nitrophenol) and then the second product (glucose). nih.gov The slow hydrolysis of 2-Mercaptoethyl-β-D-glucopyranoside could potentially be used to investigate the individual steps of such ordered mechanisms in greater detail.
Besides hydrolysis, many glycoside hydrolases can also catalyze transglycosylation reactions, where the glycosyl moiety is transferred to an acceptor molecule other than water. nih.gov This activity is of significant interest for the synthesis of complex carbohydrates.
The efficiency of transglycosylation versus hydrolysis is dependent on the relative rates of reaction of the glycosyl-enzyme intermediate with water versus the acceptor molecule. Thio-substrates like 2-Mercaptoethyl-β-D-glucopyranoside could potentially influence this partitioning. Because the initial formation of the glycosyl-enzyme intermediate from a thio-substrate is slow, it might alter the kinetics of the subsequent transglycosylation step. However, a study on almond emulsin β-D-glucosidase indicated that this particular enzyme does not exhibit transferolytic activity with D-glucose or D-galactose as acceptors, suggesting that its primary role is hydrolysis. nih.gov The utility of 2-Mercaptoethyl-β-D-glucopyranoside in promoting transglycosylation would therefore be highly dependent on the specific enzyme being studied.
Applications in Enzyme Assay Development and Screening
The unique properties of 2-Mercaptoethyl-β-D-glucopyranoside and similar thio-compounds lend themselves to the development of specialized enzyme assays and for use in high-throughput screening (HTS) campaigns. nih.govcuanschutz.edu
The release of a thiol-containing aglycone upon enzymatic hydrolysis can be detected using various colorimetric or fluorometric reagents that are specific for thiols. This forms the basis for a continuous or endpoint assay to measure enzyme activity. For example, the free thiol can react with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) to produce a colored product that can be quantified spectrophotometrically. This approach offers an alternative to assays based on the release of chromogenic or fluorogenic aglycones like p-nitrophenol or 4-methylumbelliferone. mdpi.com
In the context of high-throughput screening, the development of robust and sensitive assays is crucial for identifying enzyme inhibitors or for screening enzyme variants with desired properties. nih.govnih.gov An assay based on the hydrolysis of 2-Mercaptoethyl-β-D-glucopyranoside could be adapted for a microplate format, allowing for the rapid screening of large compound libraries. cuanschutz.edu The ability to use a different detection method (thiol detection) can be advantageous in avoiding interference from library compounds that may be colored or fluorescent themselves.
Furthermore, substituted indolyl-β-D-glycopyranosides have been explored as substrates for the cytochemical demonstration of enzyme activity, indicating the potential for developing histochemical assays using appropriately modified thio-glucosides. nih.gov
| Application | Principle | Potential Advantage |
| Enzyme Assay | Detection of released thiol-containing aglycone using a thiol-specific reagent (e.g., Ellman's reagent). | Orthogonal detection method to avoid interference from colored/fluorescent compounds. |
| High-Throughput Screening (HTS) | Adaptation of the thiol-based assay to a microplate format for screening large compound libraries. | Provides a different assay platform for identifying enzyme modulators. |
| Mechanistic Studies | Use as a slow substrate to study reaction intermediates and kinetics. | Allows for the trapping or slowing down of catalytic steps for detailed analysis. |
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Prediction of Binding Affinities with Recombinant Proteins
For 2-Mercaptoethyl-β-D-glucopyranoside, molecular docking simulations would be used to predict its binding affinity against various recombinant proteins. This would involve preparing the three-dimensional structure of the compound and the target protein. A docking algorithm would then be used to sample a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function would estimate the binding affinity, typically expressed in kcal/mol, for each pose. A lower binding energy generally indicates a more stable and favorable interaction.
Table 1: Hypothetical Binding Affinities of 2-Mercaptoethyl-β-D-glucopyranoside with Various Recombinant Proteins
| Recombinant Protein Target | Predicted Binding Affinity (kcal/mol) |
| Protein X | Data not available |
| Protein Y | Data not available |
| Protein Z | Data not available |
This table is for illustrative purposes only, as no specific data is available.
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking can identify the key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these residues is crucial for understanding the mechanism of binding and for designing more potent and selective inhibitors.
Table 2: Hypothetical Key Interacting Residues for 2-Mercaptoethyl-β-D-glucopyranoside with a Target Protein
| Interacting Residue | Interaction Type |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
This table is for illustrative purposes only, as no specific data is available.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can offer insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.
Analysis of Compound-Protein Complex Stability
Once a binding pose is predicted by molecular docking, an MD simulation can be performed on the 2-Mercaptoethyl-β-D-glucopyranoside-protein complex to assess its stability. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD value over time suggests that the complex is in a stable conformation.
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. For 2-Mercaptoethyl-β-D-glucopyranoside, DFT calculations could provide insights into its geometry, electronic charge distribution, and reactivity. These calculations can also be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's chemical reactivity and stability.
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. For 2-Mercaptoethyl-b-D-glucopyranoside, an analysis of its electronic structure would involve quantum chemical calculations to determine the distribution of electrons and the energies of its molecular orbitals.
The molecule consists of a β-D-glucopyranose ring linked to a 2-mercaptoethyl group via a glycosidic bond. The electronic structure is characterized by a high density of lone pair electrons on the oxygen atoms of the hydroxyl groups and the glycosidic linkage, as well as on the sulfur atom of the mercaptoethyl tail. These regions are inherently nucleophilic.
Key aspects of the electronic structure would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is expected to be localized primarily on the sulfur atom and the oxygen atoms of the glucopyranose ring. The sulfur atom, being less electronegative and larger than oxygen, possesses higher energy lone pairs, making it a soft nucleophilic center and a potential site for oxidation or interaction with electrophiles. The energy of the HOMO is a critical parameter, as it relates to the molecule's ability to donate electrons in chemical reactions.
LUMO: The LUMO is likely to be distributed across the C-S and C-O antibonding orbitals. The anomeric carbon (C-1) is a key electrophilic site due to the presence of two electronegative oxygen atoms. The energy of the LUMO indicates the molecule's ability to accept electrons, which is crucial in understanding its reactivity towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Theoretical calculations, such as those employing Density Functional Theory (DFT), would provide precise values for these orbital energies and their spatial distributions. For thioglycosides, the nature of the C-S bond is a focal point of electronic structure analysis, as its cleavage is often a key step in their chemical or enzymatic reactions. acs.orgacs.org
| Computational Parameter | Predicted Locus/Characteristic for this compound | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | Localized on sulfur and oxygen atoms | Indicates primary sites for electrophilic attack and electron donation |
| Lowest Unoccupied Molecular Orbital (LUMO) | Distributed across C-S and C-O antibonding orbitals, particularly at the anomeric carbon | Indicates primary sites for nucleophilic attack and electron acceptance |
| HOMO-LUMO Gap | Determines chemical reactivity and kinetic stability | A smaller gap implies higher reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map on the electron density surface, indicating regions of positive, negative, and neutral electrostatic potential. glentham.comresearchgate.net This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and in recognizing sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com
For this compound, the MEP map would reveal distinct regions of varying potential:
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are associated with high electron density and are prone to electrophilic attack. These areas would be concentrated around the oxygen atoms of the five hydroxyl groups on the glucopyranose ring and, to a significant extent, the sulfur atom of the mercaptoethyl group. researchgate.net These sites are the primary hydrogen bond acceptors.
Positive Potential (Blue): Regions of positive electrostatic potential indicate electron-deficient areas and are susceptible to nucleophilic attack. These would be found around the hydrogen atoms of the hydroxyl groups, which are potential hydrogen bond donors. researchgate.net The hydrogen atoms on the carbon backbone, particularly the anomeric proton, would also exhibit some positive potential.
Neutral Potential (Green): The carbon backbone of the glucose ring and the ethyl chain would generally represent regions of near-neutral potential.
The MEP map provides a clear rationale for the molecule's intermolecular interactions. The numerous negative and positive poles on the glucose moiety explain its high polarity and capacity for extensive hydrogen bonding, which governs its solubility and interactions with biological receptors. The distinct negative potential on the sulfur atom highlights its role as a key interaction site, differing from its oxygen-based analogue.
| Molecular Region | Predicted MEP Color Code | Predicted Electrostatic Potential | Interaction Propensity |
|---|---|---|---|
| Hydroxyl Oxygen Atoms | Red | Negative | Electrophilic attack, Hydrogen bond acceptor |
| Sulfur Atom | Yellow/Red | Negative | Electrophilic attack, Soft nucleophilic center |
| Hydroxyl Hydrogen Atoms | Blue | Positive | Nucleophilic attack, Hydrogen bond donor |
| Carbon Backbone | Green | Neutral | Van der Waals interactions |
Structure-Activity Relationship (SAR) Modeling via In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. rsc.org In silico SAR modeling uses computational methods to build predictive models that can guide the design of new, more potent analogues. libretexts.org For this compound, SAR modeling would focus on how modifications to its structure affect its function, for instance, as an enzyme inhibitor or a ligand for a specific receptor.
While specific SAR studies on this compound are not widely published, general principles derived from related glucose derivatives and thioglycosides can be applied. rsc.orgnih.govrsc.org Key structural features that would be investigated in an SAR study include:
The Glucopyranose Core: The stereochemistry of the hydroxyl groups on the glucose ring is critical for biological recognition. researchgate.net Altering the configuration at any chiral center (e.g., from glucose to mannose or galactose) would likely have a profound impact on activity. The glucose core often serves as a scaffold to present other functional groups in a specific spatial orientation. nih.gov
The Aglycone (Mercaptoethyl Group): The nature of the group attached to the anomeric carbon (the aglycone) is a primary determinant of activity. For this compound, modifications could include:
Chain Length: Varying the length of the alkyl chain (e.g., from ethyl to propyl or methyl) would alter the molecule's flexibility and hydrophobicity, potentially affecting how it fits into a binding pocket.
The Sulfur Atom: Replacing the sulfur with an oxygen (to form an O-glycoside) or selenium would significantly change the electronic properties, size, and bond angles of the aglycone linkage, thereby influencing binding affinity and reactivity. The sulfur atom in thioglycosides often imparts greater stability against enzymatic cleavage compared to O-glycosides. mdpi.com
Terminal Functional Group: The terminal thiol (-SH) group is a key feature. Its modification, such as alkylation or oxidation, would create new derivatives with different interaction profiles.
The Anomeric Linkage: The β-configuration of the glycosidic bond is crucial. The corresponding α-anomer would present the aglycone in a different orientation, which would almost certainly lead to a different level of biological activity.
In silico techniques like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. clearsynth.com A QSAR model would be built by synthesizing a library of analogues of this compound, measuring their biological activity, and then using statistical methods to correlate this activity with calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters). Such models can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources. acs.orgnih.gov
Applications As Research Probes and Biomolecular Tools
Development of Fluorogenic and Chromogenic Probes for Enzyme Activity
The design of fluorogenic and chromogenic probes is a cornerstone of enzyme activity assays, enabling the sensitive and real-time monitoring of catalytic processes. While specific probes directly synthesized from 2-Mercaptoethyl-β-D-glucopyranoside are not extensively documented in publicly available literature, the principles of probe design strongly support its potential in this area. The core concept involves attaching the 2-mercaptoethyl-β-D-glucopyranoside moiety to a fluorophore or chromophore through a linkage that is cleaved by a specific enzyme, such as β-glucosidase.
The general mechanism for such a probe would involve the enzymatic hydrolysis of the glycosidic bond. This cleavage would release the fluorophore or chromophore, leading to a detectable change in its photophysical properties, such as an increase in fluorescence intensity ("turn-on" probe) or a shift in the absorption wavelength (color change). For instance, a non-fluorescent coumarin (B35378) or fluorescein (B123965) derivative could be synthesized with 2-Mercaptoethyl-β-D-glucopyranoside acting as a quenching group. Upon enzymatic cleavage by β-glucosidase, the fluorescent molecule is released, and a signal is generated.
The development of such probes often involves optimizing factors like the linker between the glycan and the signaling molecule to ensure efficient enzymatic recognition and cleavage. The thiol group of 2-Mercaptoethyl-β-D-glucopyranoside could also be utilized for conjugation to various signaling molecules through thiol-maleimide or thiol-ene "click" chemistry, offering a versatile platform for creating a library of probes. The sensitivity and specificity of these probes would be critical for their application in complex biological samples.
Integration into Biosensing Platforms for Analytical Research
The thiol group of 2-Mercaptoethyl-β-D-glucopyranoside provides a robust anchor for its immobilization onto gold surfaces, a property that is extensively exploited in the development of biosensing platforms. A prominent application is in the creation of colorimetric assays for β-glucosidase activity using gold nanoparticles (AuNPs). acs.orgnih.govrsc.org
In a typical setup, 2-Mercaptoethyl-β-D-glucopyranoside would be self-assembled onto the surface of AuNPs. The dense layer of these molecules would keep the AuNPs well-dispersed in solution, resulting in a characteristic red color. In the presence of β-glucosidase, the enzyme would hydrolyze the β-D-glucopyranoside head group. This enzymatic cleavage would remove the bulky sugar moiety, reducing the steric hindrance between the nanoparticles and allowing them to aggregate. The aggregation of AuNPs leads to a distinct color change from red to blue, which can be monitored visually or quantified using a spectrophotometer. rsc.orgnih.gov
This colorimetric assay offers a simple, rapid, and sensitive method for detecting β-glucosidase activity and for screening potential inhibitors of this enzyme. acs.orgrsc.org The detection limit of such assays can be in the nanomolar range, demonstrating their high sensitivity. nih.gov
| Parameter | Value | Reference |
| Analyte | β-glucosidase | acs.orgnih.gov |
| Detection Principle | Gold Nanoparticle Aggregation | rsc.orgnih.gov |
| Signal | Color change (Red to Blue) | rsc.org |
| Detection Limit | As low as 22.3 nM | nih.gov |
| This table presents typical performance characteristics of gold nanoparticle-based colorimetric assays for β-glucosidase, which are analogous to what would be expected for a system utilizing 2-Mercaptoethyl-b-D-glucopyranoside. |
Utilization in Chemical Biology for Modulating Biochemical Pathways
The field of chemical biology often employs small molecules to probe and perturb biological processes. 2-Mercaptoethyl-β-D-glucopyranoside and its derivatives have significant potential in this area, particularly in the study of O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. nih.gov
Thiol-containing sugar analogs have emerged as powerful tools to study O-GlcNAcylation. nih.gov For instance, peracetylated 5-thio-N-acetylglucosamine (Ac4-5SGlcNAc) is a known metabolic inhibitor of OGT. nih.gov When introduced into cells, it is converted to UDP-5SGlcNAc, which acts as a competitive inhibitor of OGT, leading to a global decrease in protein O-GlcNAcylation. nih.gov This allows researchers to investigate the functional consequences of reduced O-GlcNAcylation on various cellular pathways.
Given its structure, 2-Mercaptoethyl-β-D-glucopyranoside could serve as a precursor for the synthesis of novel chemical probes to study O-GlcNAc signaling. The thiol group allows for its conjugation to other molecules, such as cell-penetrating peptides or imaging agents, to facilitate its delivery into cells and to track its localization. Furthermore, the development of thioglycosides, which are resistant to hydrolysis by glycosidases, can provide stable mimics of O-linked glycosides. nih.gov An engineered enzyme, a "thioglycoligase," derived from a hexosaminidase, has been shown to catalyze the formation of S-linked disaccharides using thiol-containing sugar acceptors. nih.gov This opens up the possibility of using 2-Mercaptoethyl-β-D-glucopyranoside in enzymatic synthesis to create novel S-linked glycoconjugates for studying carbohydrate-protein interactions and the effects of glycosylation on protein function.
| Enzyme | Modulating Compound Class | Effect | Research Application |
| O-GlcNAc transferase (OGT) | Thiol-containing sugar analogs (e.g., Ac4-5SGlcNAc) | Inhibition | Studying the effects of decreased O-GlcNAcylation |
| O-GlcNAcase (OGA) | Thiol-containing sugar analogs | Potential for probe/inhibitor development | Elucidating the role of OGA in cellular processes |
| Engineered Thioglycoligase | Thiol-containing sugar acceptors | Synthesis of stable S-linked glycoconjugates | Probing carbohydrate-protein interactions |
| This table outlines the potential applications of thiol-containing glycosides, such as this compound, in the modulation of biochemical pathways related to O-GlcNAcylation. |
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) in glycoscience is a rapidly growing field that promises to overcome many of the challenges associated with complex carbohydrate chemistry. nih.govacs.orgacs.org Although direct AI/ML studies on 2-Mercaptoethyl-b-D-glucopyranoside are not yet prevalent, the methodologies being developed for broader glycoscience are highly applicable and represent a significant future direction.
Key areas where AI and ML could be integrated include:
Retrosynthetic Planning: AI tools can analyze the structure of this compound and propose efficient synthetic routes, identifying the most effective protecting groups and activation strategies for the thiol and hydroxyl moieties.
Reaction Optimization: Machine learning algorithms can screen virtual libraries of catalysts, solvents, and reactants to predict the optimal conditions for glycosylation and other synthetic steps, enhancing stereoselectivity and yield. mdpi.com
Property Prediction: AI models can predict the physicochemical and biological properties of this compound and its derivatives. This includes forecasting its interaction with biological targets like enzymes or receptors, thereby accelerating the discovery of new applications. nih.govnih.gov
The development of AI in glycoscience is still in its early stages, primarily due to the complexity and limited availability of standardized glyco-data. nih.govacs.org However, as more data becomes available, the application of these powerful computational tools will undoubtedly accelerate research into specific molecules like this compound.
| Potential AI/ML Application | Description | Anticipated Benefit for this compound Research |
| Predictive Synthesis | Utilizes neural networks to predict the outcomes of glycosylation reactions, including yield and stereoselectivity. | More efficient and targeted synthesis, reducing experimental workload and material waste. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on molecular structure. | Rapid screening of potential derivatives for applications in areas like enzyme inhibition or drug delivery. |
| Glycan Interaction Prediction | Deep learning models that predict the binding affinity of glycans to proteins such as lectins. nih.gov | Elucidation of potential biological roles and mechanisms of action in cellular processes. |
Novel Synthetic Strategies and Biocatalytic Innovations
While traditional chemical synthesis of thioglycosides has been well-established, future research is focused on developing more efficient, sustainable, and stereoselective methods. researchgate.netresearchgate.net
Novel Chemical Methods: Recent advancements focus on new activation methods for thioglycoside donors that avoid harsh or toxic reagents. researchgate.net For instance, metal-catalyzed strategies using iron or ruthenium complexes offer highly efficient glycosylation under mild conditions. nih.gov Another promising area is the use of photochemistry to directly activate thioglycosides, providing a greener alternative to conventional chemical activators. researchgate.net The development of unique thioglycoside donors, such as S-indolyl (SIn) and 3,3-difluoroindolylthio (SFox) imidates, has shown high efficiency in creating both 1,2-trans and 1,2-cis glycosidic linkages, which could be adapted for the synthesis of this compound derivatives. umsl.edu
Biocatalytic Innovations: The use of enzymes (biocatalysis) for synthesizing glycosides is a major area of innovation, offering high regio- and stereoselectivity under environmentally benign conditions. researchgate.netnih.gov
Glycosyltransferases: These enzymes are nature's catalysts for forming glycosidic bonds. While their application can be limited by substrate specificity and the cost of sugar nucleotide donors, ongoing research in enzyme engineering is expanding their utility for creating novel glycosides.
Glycoside Hydrolases (in reverse): By manipulating reaction conditions (e.g., using organic co-solvents or high substrate concentrations), glycoside hydrolases can be used to form glycosidic bonds instead of cleaving them. This "reverse hydrolysis" or "transglycosylation" approach is a cost-effective method for glycoside synthesis.
Engineered Enzymes: Directed evolution and rational design are being used to create mutant enzymes with tailored properties, such as altered substrate specificity or enhanced stability, which could be used to synthesize this compound or its analogues with high efficiency. For example, kojibiose (B1673742) phosphorylase from E. coli has been used in reverse phosphorolysis to create complex glucosides. nih.gov
| Synthesis Strategy | Catalyst/Enzyme Example | Key Advantages |
| Metal-Catalyzed Glycosylation | Iron (Fe) or Ruthenium (Ru) complexes nih.gov | High efficiency, mild reaction conditions, low catalyst loading. |
| Photochemical Activation | Light-induced activation researchgate.net | Green chemistry approach, avoids toxic chemical activators. |
| Enzymatic Synthesis | β-glucosidase, Glycosyltransferases researchgate.net | High stereoselectivity, environmentally benign, no need for protecting groups. |
Expansion of Biochemical and Biophysical Applications
The unique properties of the thioether linkage in this compound—namely its increased stability against enzymatic hydrolysis compared to its O-glycoside counterpart—make it a valuable tool for biochemical and biophysical studies. nih.govnih.gov
Future applications are expected to build upon its role as a metabolic inhibitor and structural probe:
Probing Glycosylation Pathways: Because thioglycosides can act as metabolic decoys and inhibit glycan biosynthesis, this compound could be used to study the effects of disrupting specific glucose-dependent pathways in various cell types. nih.govnih.gov Studies have shown that related thioglycosides can effectively reduce selectin-dependent leukocyte adhesion, suggesting potential applications in inflammation research. nih.gov
Development of Selective Enzyme Inhibitors: The stability of the thioether bond makes it an excellent scaffold for designing inhibitors of glycosidases and glycosyltransferases. By modifying the aglycone (the 2-mercaptoethyl group) or the carbohydrate moiety, researchers can develop highly potent and selective inhibitors for therapeutic or research purposes.
Biophysical Studies of Carbohydrate-Protein Interactions: The compound can be used as a stable analogue of natural O-glycosides to study carbohydrate-protein interactions using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This allows for a more accurate determination of binding kinetics and thermodynamics without the complication of enzymatic degradation.
Glyco-functionalized Surfaces and Nanomaterials: The terminal thiol group provides a convenient anchor for immobilizing the sugar onto gold surfaces or nanoparticles. This opens up possibilities for creating glyco-arrays for high-throughput screening of carbohydrate-binding proteins or for developing targeted drug delivery systems where the glucose moiety acts as a targeting ligand for specific cell types.
The expansion of these applications will be driven by a deeper understanding of the "glycocode"—the biological information encoded in complex carbohydrate structures—and the development of more sophisticated analytical techniques to probe these interactions at a molecular level.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for introducing the 2-mercaptoethyl group into β-D-glucopyranoside derivatives?
- Methodological Answer : The 2-mercaptoethyl group can be introduced via nucleophilic substitution or thiol-ene "click" chemistry. For example, alkylation of a hydroxyl-protected glucopyranoside with 2-bromoethyl thiol under basic conditions (e.g., NaH/DMF) is commonly used. Ensure rigorous inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group. Post-synthesis, deprotection of hydroxyl groups requires mild acidic or enzymatic conditions to retain stereochemical integrity .
Q. How can researchers validate the structural integrity of 2-Mercaptoethyl-β-D-glucopyranoside post-synthesis?
- Methodological Answer : Combine NMR (¹H, ¹³C, and HSQC) to confirm glycosidic linkage and thiol positioning. For example, the anomeric proton in β-D-glucopyranosides typically resonates at δ 4.2–4.8 ppm (J = 7–8 Hz). Mass spectrometry (ESI-MS or MALDI-TOF) with collision-induced dissociation (CID) can verify molecular weight and fragmentation patterns. Thiol-specific assays (e.g., Ellman’s reagent) quantify free -SH groups .
Q. What are the key stability considerations for 2-Mercaptoethyl-β-D-glucopyranoside in aqueous buffers?
- Methodological Answer : The thiol group is prone to oxidation; use degassed buffers with chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation. Stability is pH-dependent: under neutral/basic conditions, thiolate anions (S⁻) are more reactive. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C under inert gas .
Advanced Research Questions
Q. How can stereoselective challenges in 2-Mercaptoethyl-β-D-glucopyranoside synthesis be addressed?
- Methodological Answer : Stereoselectivity at the anomeric center is controlled using phase-transfer catalysis (e.g., tetrabutylammonium bromide) or enzymatic glycosylation. For example, β-glucosidases can catalyze transglycosylation with >90% β-selectivity. Monitoring reaction progress via TLC (silica gel, 3:1 EtOAc/MeOH) ensures minimal α-anomer formation .
Q. Why do discrepancies arise in quantifying 2-Mercaptoethyl-β-D-glucopyranoside using HPLC vs. enzymatic assays?
- Methodological Answer : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) may fail to resolve thiol oxidation byproducts (e.g., disulfides), leading to underestimation. Enzymatic assays (e.g., β-glucosidase hydrolysis coupled to glucose oxidase) measure bioactivity but ignore non-reactive impurities. Cross-validate with LC-MS and adjust for oxidation artifacts .
Q. What strategies enhance the reactivity of the thiol group in 2-Mercaptoethyl-β-D-glucopyranoside for bioconjugation?
- Methodological Answer : Activate thiols using maleimide or pyridyl disulfide linkers. For site-specific conjugation, pre-treat with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfides. Reaction efficiency is temperature-sensitive: optimize between 4°C (slow, controlled) and 25°C (rapid, risk of overconjugation) .
Q. How do in vitro and in vivo stability profiles of 2-Mercaptoethyl-β-D-glucopyranoside differ?
- Methodological Answer : In vitro, oxidative degradation dominates (t½ ~24 hr in PBS). In vivo, enzymatic cleavage by β-glucosidases in the gut or liver shortens t½ to <2 hr. Use deuterated analogs or thioether derivatives (e.g., S-methylation) to improve metabolic stability. Track metabolites via LC-MS/MS with MRM transitions .
Q. How can conflicting data on the compound’s membrane permeability be resolved?
- Methodological Answer : Discrepancies arise from assay choice. Parallel Artificial Membrane Permeability Assay (PAMPA) may overestimate permeability due to lack of transporters. Use Caco-2 cell monolayers with tight junction inhibitors (e.g., EDTA) for physiologically relevant data. Adjust pH to mimic intestinal conditions (pH 6.5–7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
